molecular formula C17H16N2O3S B11566709 N-(2-hydroxy-3,5-dimethylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

N-(2-hydroxy-3,5-dimethylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

Cat. No.: B11566709
M. Wt: 328.4 g/mol
InChI Key: CQMPWCXNLOJBEY-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3,5-dimethylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring fused with an acetamide group and a hydroxy-dimethylphenyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3,5-dimethylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with an appropriate acylating agent, followed by the introduction of the hydroxy-dimethylphenyl group through electrophilic substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process might include steps such as purification through recrystallization or chromatography to achieve the desired quality. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3,5-dimethylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzothiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-hydroxy-3,5-dimethylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-hydroxy-3,5-dimethylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Acetylacetone: Another compound with a similar structure, used in various chemical reactions.

    Diketene: Used in the synthesis of acetoacetic esters, similar to the synthetic routes of the target compound.

Uniqueness

N-(2-hydroxy-3,5-dimethylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities not found in the similar compounds listed above.

Properties

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

N-(2-hydroxy-3,5-dimethylphenyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide

InChI

InChI=1S/C17H16N2O3S/c1-10-7-11(2)16(21)12(8-10)18-15(20)9-19-13-5-3-4-6-14(13)23-17(19)22/h3-8,21H,9H2,1-2H3,(H,18,20)

InChI Key

CQMPWCXNLOJBEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)NC(=O)CN2C3=CC=CC=C3SC2=O)O)C

Origin of Product

United States

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